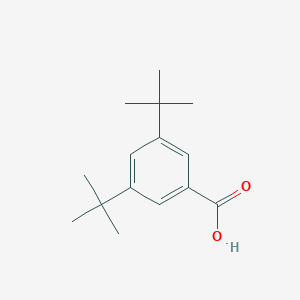

3,5-Di-tert-butylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-ditert-butylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-14(2,3)11-7-10(13(16)17)8-12(9-11)15(4,5)6/h7-9H,1-6H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTSLPBQVXUAHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167341 | |

| Record name | 3,5-Bis(tert-butyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16225-26-6 | |

| Record name | 3,5-Bis(1,1-dimethylethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16225-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(tert-butyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016225266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Bis(tert-butyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(tert-butyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3,5-Di-tert-butylbenzoic Acid: A Technical Guide Featuring Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust multi-step synthesis for 3,5-di-tert-butylbenzoic acid, a valuable building block in pharmaceutical and materials science. While a direct one-step Friedel-Crafts acylation to introduce the carboxylic acid functionality is not the preferred route, a key step in this synthesis involves a classic Friedel-Crafts acylation to form an acetophenone (B1666503) intermediate, which is subsequently oxidized to the target benzoic acid. This guide provides detailed experimental protocols, quantitative data, and visual workflows to support researchers in the successful synthesis of this compound.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a three-step process, commencing with the preparation of the starting material, 1,3-di-tert-butylbenzene (B94130). This is followed by a Friedel-Crafts acylation to introduce an acetyl group, and the synthesis culminates in the oxidation of the resulting ketone to the desired carboxylic acid.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1,3-Di-tert-butylbenzene

The meta-isomer of di-tert-butylbenzene is the required starting material for the subsequent acylation. It can be obtained by the isomerization of the para-isomer, which is the major product of the Friedel-Crafts alkylation of tert-butylbenzene.

2.1.1. Friedel-Crafts Alkylation of tert-Butylbenzene

This procedure outlines the synthesis of p-di-tert-butylbenzene, which will then be isomerized.

Materials:

-

tert-Butyl chloride

-

tert-Butylbenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice

-

Water

-

Diethyl ether

-

Anhydrous drying agent (e.g., magnesium sulfate)

Procedure:

-

In a conical vial equipped with a spin vane and placed in an ice bath, combine 1.0 mL of t-butyl chloride and 0.5 mL of t-butylbenzene.

-

While stirring the cooled mixture, add 0.05 grams of anhydrous aluminum chloride in three portions over a period of 15 minutes.

-

After the final addition, remove the reaction from the ice bath and allow it to warm to room temperature.

-

Quench the reaction by adding 1 mL of ice-cold water, followed by 2 mL of diethyl ether.

-

Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer twice with 1 mL portions of diethyl ether.

-

Combine the organic layers, dry with an anhydrous drying agent, filter, and evaporate the solvent to yield the product, which is predominantly p-di-tert-butylbenzene.

2.1.2. Isomerization of p-Di-tert-butylbenzene to m-Di-tert-butylbenzene

The isomerization can be achieved using a Lewis acid catalyst at elevated temperatures.

Materials:

-

p-Di-tert-butylbenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Inert solvent (e.g., decalin)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-di-tert-butylbenzene in an inert solvent.

-

Add a catalytic amount of anhydrous aluminum chloride.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by gas chromatography (GC) to observe the formation of the m-isomer.

-

Once equilibrium is reached or the desired ratio of isomers is obtained, cool the reaction mixture.

-

Quench the reaction by carefully adding water.

-

Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent.

-

The isomers can be separated by fractional distillation or chromatography.

| Parameter | Value |

| Starting Material | p-Di-tert-butylbenzene |

| Catalyst | Anhydrous Aluminum Chloride |

| Temperature | Reflux |

| Product | 1,3-Di-tert-butylbenzene |

Table 1: Reaction conditions for the isomerization of p-di-tert-butylbenzene.

Step 2: Friedel-Crafts Acylation of 1,3-Di-tert-butylbenzene

This step introduces the acetyl group at the 5-position of the 1,3-di-tert-butylbenzene ring.

Materials:

-

1,3-Di-tert-butylbenzene

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Hydrochloric acid (HCl), 6 M

-

Water

-

Sodium bicarbonate solution, saturated

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under an inert atmosphere, add acetyl chloride dropwise.

-

Stir the mixture for 15-30 minutes to form the acylium ion complex.

-

Add a solution of 1,3-di-tert-butylbenzene in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 6 M HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3,5-di-tert-butylacetophenone.

-

The product can be purified by column chromatography or recrystallization.

| Parameter | Value |

| Starting Material | 1,3-Di-tert-butylbenzene |

| Acylating Agent | Acetyl Chloride |

| Catalyst | Anhydrous Aluminum Chloride |

| Solvent | Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Product | 3,5-Di-tert-butylacetophenone |

Table 2: Reaction conditions for the Friedel-Crafts acylation of 1,3-di-tert-butylbenzene.

Caption: Experimental workflow for the Friedel-Crafts acylation step.

Step 3: Oxidation of 3,5-Di-tert-butylacetophenone

The final step is the oxidation of the acetophenone intermediate to the desired benzoic acid. A common method for this transformation is the haloform reaction using sodium hypochlorite (B82951).

Materials:

-

3,5-Di-tert-butylacetophenone

-

Sodium hypochlorite solution (bleach)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

In a beaker, combine 3,5-di-tert-butylacetophenone with a solution of sodium hypochlorite and sodium hydroxide.

-

Warm the mixture gently with stirring for 30-60 minutes. The disappearance of the oily acetophenone layer indicates the completion of the reaction.

-

Cool the reaction mixture and add a small amount of acetone to destroy any excess hypochlorite.

-

Acidify the solution by the slow addition of concentrated hydrochloric acid until the pH is acidic and a precipitate forms.

-

Cool the mixture in an ice bath to complete the precipitation of the benzoic acid.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

| Parameter | Value |

| Starting Material | 3,5-Di-tert-butylacetophenone |

| Oxidizing Agent | Sodium Hypochlorite |

| Product | This compound |

| Purity (after recrystallization) | >98% |

Table 3: Reaction conditions for the oxidation of 3,5-di-tert-butylacetophenone.

Technical Guide: Oxidation of 3,5-di-tert-butyltoluene to 3,5-di-tert-butylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical oxidation of 3,5-di-tert-butyltoluene (B81915) to its corresponding carboxylic acid, 3,5-di-tert-butylbenzoic acid. This transformation is a classic example of benzylic oxidation, a fundamental reaction in organic synthesis. The protocol detailed herein utilizes potassium permanganate (B83412) (KMnO₄), a powerful and common oxidizing agent for converting alkylbenzenes into benzoic acids.

Reaction Principle

The core of this synthesis is the oxidation of the methyl group attached to the aromatic ring. The reaction requires the presence of at least one hydrogen atom on the benzylic carbon (the carbon directly attached to the ring). Strong oxidizing agents like potassium permanganate effectively cleave the benzylic C-H bonds and, through a series of steps, convert the entire alkyl chain into a carboxylic acid functional group. The bulky tert-butyl groups on the aromatic ring are resistant to oxidation under these conditions and remain intact, serving as directing groups and influencing the product's solubility and crystalline nature.

The overall transformation is as follows:

Chemical reaction scheme showing the oxidation of 3,5-di-tert-butyltoluene to this compound using KMnO₄.

Experimental Protocol

This protocol is adapted from established methods for the oxidation of toluene (B28343) and its derivatives.[1][2][3] Proper safety precautions, including the use of a fume hood, safety glasses, and gloves, are mandatory.

2.1 Materials and Equipment:

-

Reactants: 3,5-di-tert-butyltoluene, Potassium permanganate (KMnO₄), Sodium bisulfite (NaHSO₃) or Sodium sulfite (B76179) (Na₂SO₃), Concentrated Hydrochloric Acid (HCl).

-

Solvent: Water (distilled or deionized).

-

Apparatus: Round-bottom flask (500 mL), reflux condenser, heating mantle, magnetic stirrer and stir bar, Buchner funnel and flask, separatory funnel, beakers, pH paper, filter paper.

2.2 Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine 3,5-di-tert-butyltoluene (10.2 g, 50 mmol) and approximately 200 mL of water.

-

Addition of Oxidant: While stirring vigorously, add potassium permanganate (15.8 g, 100 mmol) to the flask in portions over 30-60 minutes. The addition can be done through the top of the reflux condenser. Note: The reaction is exothermic; portion-wise addition helps control the temperature.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue heating under reflux with vigorous stirring for 3-4 hours. The purple color of the permanganate will gradually be replaced by a brown precipitate of manganese dioxide (MnO₂). The reaction is complete when the oily layer of the starting material is no longer visible.

-

Quenching: After the reflux period, cool the reaction mixture to room temperature. Cautiously add a saturated aqueous solution of sodium bisulfite or solid sodium sulfite in small portions until the brown MnO₂ precipitate dissolves and the solution becomes colorless. This step reduces any excess permanganate and the MnO₂ byproduct.

-

Workup - Filtration: While the solution is still warm, filter it by vacuum filtration using a Buchner funnel to remove any residual manganese salts. Wash the filter cake with a small amount of hot water (approx. 20 mL) and combine the filtrates.

-

Acidification and Precipitation: Transfer the clear filtrate to a large beaker and cool it in an ice-water bath. Slowly add concentrated hydrochloric acid while stirring until the solution is strongly acidic (pH ~1-2, check with pH paper). A white precipitate of this compound will form.

-

Isolation and Purification: Collect the crystalline product by vacuum filtration. Wash the crystals on the filter paper with a small amount of cold water to remove residual acids and salts. Allow the product to air-dry or dry in a vacuum oven at low heat. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described protocol.

| Parameter | Value | Notes |

| Starting Material | 3,5-di-tert-butyltoluene | Formula: C₁₅H₂₄, Molar Mass: 204.35 g/mol [4] |

| Amount of Starting Material | 10.2 g | 0.050 mol |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | Molar Mass: 158.03 g/mol |

| Amount of Oxidizing Agent | 15.8 g | 0.100 mol (2.0 molar equivalents) |

| Solvent | Water | ~200 mL |

| Reaction Temperature | Reflux (~100 °C) | |

| Reaction Time | 3 - 4 hours | Monitor for disappearance of starting material. |

| Product | This compound | Formula: C₁₅H₂₂O₂, Molar Mass: 234.33 g/mol [1] |

| Theoretical Yield | 11.7 g | Calculated based on 100% conversion of the starting material. |

| Expected Yield | 70-85% | Typical yields for this type of oxidation can vary. |

Visualized Experimental Workflow

The logical progression of the synthesis, from starting materials to the purified final product, is illustrated in the workflow diagram below.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Purification of 3,5-Di-tert-butylbenzoic Acid by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Introduction to Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds. The process relies on the differential solubility of a compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. This temperature-dependent solubility allows for the dissolution of the impure solid in a hot, saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of purified crystals, while the impurities remain dissolved in the mother liquor.

Properties of 3,5-Di-tert-butylbenzoic Acid

A thorough understanding of the physical and chemical properties of this compound is essential for developing an effective purification strategy.

| Property | Value |

| CAS Number | 16225-26-6 |

| Molecular Formula | C₁₅H₂₂O₂ |

| Molecular Weight | 234.33 g/mol |

| Appearance | Solid |

| Melting Point | 173-175 °C |

Solvent Selection for Recrystallization

The choice of solvent is the most critical parameter in designing a successful recrystallization protocol. For this compound, the presence of a polar carboxylic acid group and nonpolar di-tert-butylphenyl groups suggests that polar protic solvents or a mixture of polar and non-polar solvents would be most effective.

Based on the solubility characteristics of other substituted benzoic acids, the following solvents are recommended for initial screening:

-

Methanol: A polar protic solvent that is likely to dissolve this compound at elevated temperatures.

-

Ethanol (B145695): Similar to methanol, ethanol is a good candidate due to its ability to engage in hydrogen bonding.

-

Ethanol/Water Mixture: A mixed solvent system can be finely tuned to achieve the desired solubility profile. The addition of water (an anti-solvent) to an ethanolic solution of the acid at an elevated temperature can induce crystallization upon cooling.

-

Acetic Acid/Water Mixture: Similar to the ethanol/water system, this combination can be effective for recrystallizing carboxylic acids.

Estimated Solubility Data

The following tables provide estimated solubility data for this compound in candidate solvent systems. It is crucial to note that these values are extrapolated from the behavior of structurally similar compounds, such as p-tert-butylbenzoic acid, and should be experimentally verified for precise process optimization.

Table 1: Estimated Solubility in Single Solvent Systems

| Solvent | Temperature (°C) | Estimated Solubility ( g/100 mL) |

| Methanol | 25 | Low |

| 60 | High | |

| Ethanol | 25 | Low |

| 78 | High |

Table 2: Estimated Solubility in a Mixed Solvent System (Ethanol/Water)

| Ethanol:Water Ratio | Temperature (°C) | Estimated Solubility ( g/100 mL) |

| 90:10 | 25 | Moderate |

| 70 | Very High | |

| 70:30 | 25 | Low |

| 70 | High |

Experimental Protocol: Recrystallization of this compound

This protocol provides a detailed methodology for the purification of this compound using a mixed ethanol/water solvent system.

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Deionized Water

-

Erlenmeyer flasks

-

Graduated cylinders

-

Hot plate with magnetic stirring capabilities

-

Buchner funnel and flask

-

Filter paper

-

Spatula

-

Glass stirring rod

Procedure:

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of ethanol to just cover the solid.

-

Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more ethanol in small increments if necessary to achieve full dissolution at the boiling point.

-

-

Hot Filtration (Optional):

-

If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot ethanol through it.

-

Quickly filter the hot solution containing the dissolved product to remove the insoluble impurities.

-

-

Inducing Crystallization:

-

To the hot, clear solution, add deionized water dropwise until the solution becomes faintly turbid (cloudy), indicating the saturation point has been reached.

-

If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

-

-

Cooling and Crystal Formation:

-

Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

-

-

Isolation of Crystals:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol/water mixture (the same ratio used for crystallization) to remove any remaining soluble impurities.

-

-

Drying:

-

Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove any residual solvent.

-

Visualizing the Workflow

The following diagrams illustrate the key stages of the recrystallization process.

Caption: General workflow for the recrystallization of this compound.

Caption: Logical flow for mixed-solvent recrystallization.

Conclusion

The purification of this compound can be effectively achieved through recrystallization. While specific, experimentally determined solubility data is not widely available, a systematic approach based on the principles of solubility and the known behavior of similar aromatic carboxylic acids allows for the development of a robust purification protocol. The use of polar protic solvents, particularly a mixed ethanol/water system, is a promising starting point for achieving high purity. Researchers are encouraged to perform small-scale solvent screening experiments to optimize the conditions for their specific sample and purity requirements.

An In-depth Technical Guide to the Solubility of 3,5-Di-tert-butylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Di-tert-butylbenzoic acid in various organic solvents. Due to the limited availability of precise quantitative data in published literature, this guide focuses on presenting known qualitative solubility information and provides a detailed, robust experimental protocol for researchers to determine quantitative solubility in their own laboratories.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is defined as the maximum concentration of the solute that can dissolve in the solvent at a specific temperature and pressure to form a saturated solution. This equilibrium is a critical parameter in numerous scientific and industrial applications, including:

-

Drug Development: Solubility significantly impacts a drug's bioavailability and the design of its dosage form.

-

Process Chemistry: Understanding solubility is essential for designing crystallization, purification, and extraction processes.

-

Material Science: The solubility of monomers and additives is crucial for polymerization reactions and the formulation of new materials.

The "like dissolves like" principle is a fundamental concept in predicting solubility, suggesting that a solute will dissolve best in a solvent that has a similar polarity.

Solubility Data for this compound

| Solvent Polarity | Solvent | Solubility |

| Polar Aprotic | Acetone | Soluble |

| Ethyl Acetate | Soluble | |

| Polar Protic | Methanol | Soluble |

| Ethanol | Soluble | |

| Nonpolar | Toluene | Soluble |

| Dichloromethane | Soluble | |

| Aqueous | Water | Insoluble |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the isothermal shake-flask method is a widely accepted and reliable technique.[1] The following protocol details this method coupled with gravimetric analysis for the quantification of this compound.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Calibrated thermometer

-

Glass vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Pipettes and other standard laboratory glassware

-

Drying oven

-

Desiccator

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume (e.g., 10 mL) of the desired organic solvent to each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures at a constant speed for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium solubility is achieved. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment for at least 2 hours. This allows the excess solid to settle, creating a clear supernatant.

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. To prevent premature crystallization due to temperature changes, the syringe can be pre-warmed to the equilibration temperature.

-

Attach a syringe filter that is chemically resistant to the solvent and filter the solution into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Drying and Weighing:

-

Once the solvent has completely evaporated, place the vial containing the solid residue in a drying oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Transfer the vial to a desiccator to cool to room temperature before weighing on an analytical balance.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of dried solid (g)) / (Volume of solvent aliquot (L))

-

The experiment should be repeated at least three times for each solvent to ensure the reproducibility of the results.

-

Conclusion

While quantitative data on the solubility of this compound in organic solvents is not extensively documented, its qualitative behavior indicates good solubility in a range of common polar and nonpolar organic solvents and poor solubility in water. For applications requiring precise solubility values, the provided isothermal shake-flask protocol offers a reliable and accurate method for experimental determination. This information is invaluable for researchers and professionals in drug development and chemical synthesis, enabling informed decisions in formulation, purification, and process design.

References

An In-depth Technical Guide to the Interpretation of the FTIR Spectrum of 3,5-Di-tert-butylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3,5-Di-tert-butylbenzoic acid. The interpretation of the spectral data is crucial for the structural elucidation and quality control of this compound in research and pharmaceutical development.

Core Spectral Data

The FTIR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific functional groups. The quantitative data, including wavenumber, and qualitative intensity, are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3000 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| 2965 | Strong | Asymmetric C-H stretch | tert-Butyl |

| 2870 | Medium | Symmetric C-H stretch | tert-Butyl |

| 1695 | Strong, Sharp | C=O stretch | Carboxylic Acid (Aromatic, Dimer) |

| 1605 | Medium | C=C stretch | Aromatic Ring |

| 1470 | Medium | Asymmetric C-H bend (scissoring) | tert-Butyl |

| 1420 | Medium | O-H in-plane bend coupled with C-O stretch | Carboxylic Acid |

| 1370 | Medium | Symmetric C-H bend (umbrella) | tert-Butyl |

| 1290 | Strong | C-O stretch coupled with O-H in-plane bend | Carboxylic Acid |

| 1210 | Medium | C-C stretch | tert-Butyl |

| 920 | Broad, Medium | O-H out-of-plane bend | Carboxylic Acid (Dimer) |

| 880 | Medium | C-H out-of-plane bend | Aromatic Ring (1,3,5-trisubstituted) |

| 770 | Medium | C-H out-of-plane bend | Aromatic Ring (1,3,5-trisubstituted) |

Interpretation of the Spectrum

The FTIR spectrum of this compound displays characteristic absorption bands that confirm its molecular structure, comprising a carboxylic acid group, two tert-butyl groups, and a 1,3,5-trisubstituted benzene (B151609) ring.

Carboxylic Acid Group:

-

O-H Stretch: A very broad and strong absorption band is observed in the region of 3000-2500 cm⁻¹. This is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[1][2][3][4] The broadness is a direct consequence of the strong intermolecular hydrogen bonding.

-

C=O Stretch: A strong, sharp peak appears at approximately 1695 cm⁻¹. The position of this carbonyl stretch is indicative of a carboxylic acid that is conjugated to an aromatic ring.[2][5] The dimeric form, facilitated by hydrogen bonding, also contributes to this specific wavenumber.[2][5]

-

C-O Stretch and O-H Bend: The spectrum shows strong bands around 1420 cm⁻¹ and 1290 cm⁻¹, which arise from the coupling of the C-O stretching and O-H in-plane bending vibrations.[1] A broad band of medium intensity around 920 cm⁻¹ is characteristic of the out-of-plane O-H bend of the dimeric carboxylic acid.[1]

Tert-Butyl Groups:

-

C-H Stretch: Strong absorption bands are present at approximately 2965 cm⁻¹ and 2870 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl groups of the tert-butyl substituents.

-

C-H Bend: Medium intensity bands around 1470 cm⁻¹ (asymmetric scissoring) and 1370 cm⁻¹ (symmetric umbrella) are characteristic of the C-H bending vibrations within the tert-butyl groups.

Aromatic Ring:

-

C-H Stretch: Weak to medium aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, although they may be obscured by the broad O-H absorption.[6][7]

-

C=C Stretch: A medium intensity peak around 1605 cm⁻¹ is attributed to the C=C stretching vibrations within the benzene ring.[6][8]

-

C-H Out-of-Plane Bending: The bands observed around 880 cm⁻¹ and 770 cm⁻¹ are characteristic of the out-of-plane C-H bending vibrations for a 1,3,5-trisubstituted aromatic ring.[8]

Experimental Protocol: KBr Pellet Method

The FTIR spectrum of solid this compound is typically obtained using the potassium bromide (KBr) pellet technique. This method involves the dispersion of the solid sample in a KBr matrix, which is transparent to infrared radiation.

Materials and Equipment:

-

This compound (sample)

-

FTIR grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die set

-

FTIR spectrometer

Procedure:

-

Drying: Ensure the KBr powder is thoroughly dry by heating it in an oven to remove any absorbed water, which would interfere with the spectrum.

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.

-

Grinding and Mixing: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes to ensure the sample is finely powdered and homogeneously dispersed within the KBr. The particle size of the sample should be reduced to minimize scattering of the infrared radiation.

-

Pellet Formation: Transfer a portion of the ground mixture into the pellet die. Assemble the die and place it in the hydraulic press.

-

Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet. A transparent pellet indicates good sample dispersion and minimal scattering.

-

Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Collection: Record the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to correct for any atmospheric and instrumental contributions.

Logical Workflow for FTIR Spectrum Interpretation

The process of interpreting an FTIR spectrum can be systematically approached to identify the functional groups and deduce the structure of an unknown compound. This workflow is visualized in the following diagram.

Caption: A flowchart illustrating the systematic approach to interpreting an FTIR spectrum.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. This compound [webbook.nist.gov]

- 3. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde [webbook.nist.gov]

- 4. Benzoic acid, p-tert-butyl- [webbook.nist.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. tert-butylbenzoic acid [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3,5-Di-tert-butylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3,5-Di-tert-butylbenzoic acid. This document outlines the key fragmentation pathways, presents quantitative data in a structured format, and includes a detailed experimental protocol for acquiring similar mass spectra.

Core Concepts in the Fragmentation of this compound

The mass spectrum of this compound is characterized by several key fragmentation processes, primarily driven by the presence of the carboxylic acid group and the two bulky tert-butyl substituents on the aromatic ring. The fragmentation patterns are consistent with established principles of mass spectrometry for aromatic carboxylic acids and alkylated benzenes.

Upon electron ionization, the molecule loses an electron to form a molecular ion ([M]•+). The subsequent fragmentation of this molecular ion is dominated by two main pathways:

-

Loss of a Methyl Radical: The tert-butyl groups are prone to α-cleavage, leading to the loss of a methyl radical (•CH₃), resulting in a stable benzylic carbocation. This is a very common fragmentation pathway for compounds containing tert-butyl groups.

-

Loss of a Carboxyl Group or Related Fragments: The carboxylic acid moiety can undergo fragmentation through various mechanisms, including the loss of a hydroxyl radical (•OH) or the entire carboxyl group as a radical (•COOH) or as carbon dioxide (CO₂) following rearrangement.

Quantitative Mass Spectrometry Data

The electron ionization mass spectrum of this compound (C₁₅H₂₂O₂) reveals a series of characteristic fragment ions. The table below summarizes the major ions observed, their mass-to-charge ratio (m/z), and their relative intensity.

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Neutral Loss |

| 234 | 35 | [C₁₅H₂₂O₂]•+ (Molecular Ion) | - |

| 219 | 100 | [C₁₄H₁₉O₂]⁺ | •CH₃ |

| 177 | 20 | [C₁₁H₁₃O₂]⁺ | •C(CH₃)₃ |

| 162 | 15 | [C₁₀H₁₀O₂]•+ | •CH₃ + •C(CH₃)₃ |

| 57 | 40 | [C₄H₉]⁺ | C₁₁H₁₃O₂• |

Proposed Fragmentation Pathway

The fragmentation of this compound begins with the formation of the molecular ion (m/z 234). The most prominent fragmentation is the loss of a methyl radical from one of the tert-butyl groups to form the base peak at m/z 219. Further fragmentation can occur from this ion.

Caption: Proposed EI-MS fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry of a Solid Organic Acid

This protocol outlines a general procedure for obtaining an electron ionization mass spectrum of a solid organic compound like this compound using a direct insertion probe.

Instrumentation:

-

A mass spectrometer equipped with an electron ionization (EI) source.

-

Direct Insertion Probe (DIP).

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is pure and dry.

-

Load a small amount of the solid sample (typically a few micrograms) into a clean capillary tube or onto the tip of the direct insertion probe.

-

-

Instrument Setup:

-

Vent the mass spectrometer according to the manufacturer's instructions to insert the direct probe.

-

Set the ion source to the electron ionization (EI) mode.

-

Typical EI source parameters:

-

Electron Energy: 70 eV.[1]

-

Ion Source Temperature: 200-250 °C (to ensure sample volatilization).

-

Trap Current: 100-200 µA.

-

-

Set the mass analyzer to scan a suitable m/z range (e.g., m/z 40-300).

-

-

Sample Introduction and Analysis:

-

Insert the direct insertion probe into the mass spectrometer's vacuum system.

-

Gradually heat the probe to volatilize the sample into the ion source. The heating rate can be controlled to achieve a steady sample introduction.

-

Begin data acquisition once the sample starts to vaporize and a stable ion current is observed.

-

Acquire multiple scans to obtain a representative mass spectrum.

-

-

Data Processing:

-

Average the scans obtained during the elution of the sample.

-

Subtract the background spectrum (acquired before sample vaporization) to obtain the clean mass spectrum of the analyte.

-

Identify the molecular ion and major fragment ions.

-

Determine the relative abundances of the observed ions.

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals and operating the mass spectrometer.

-

Follow all safety guidelines provided by the instrument manufacturer.

References

In-Depth Technical Guide: The Single Crystal Structure of 3,5-Di-tert-butylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the single crystal structure of 3,5-Di-tert-butylbenzoic acid, a sterically hindered aromatic carboxylic acid. The information presented herein is intended to support research and development activities by providing detailed crystallographic data and experimental protocols.

Molecular Structure and Crystallographic Data

This compound (C₁₅H₂₂O₂) is a derivative of benzoic acid with two bulky tert-butyl groups positioned at the meta positions of the phenyl ring. These bulky substituents significantly influence the molecule's conformation and its packing in the solid state.

The single crystal structure of this compound was determined by X-ray diffraction. The compound crystallizes in the monoclinic space group C2/c. A key feature of its crystal structure is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties of two adjacent molecules. The asymmetric unit contains two independent molecules, labeled here as Molecule A and Molecule B.

Crystal Data and Structure Refinement

The crystallographic data and refinement parameters for this compound are summarized in the table below.

| Parameter | Value |

| Empirical Formula | C₁₅H₂₂O₂ |

| Formula Weight | 234.34 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 36.723(7) Å |

| b | 9.500(1) Å |

| c | 17.963(9) Å |

| α | 90° |

| β | 111.01(1)° |

| γ | 90° |

| Volume | 5845.5 ų |

| Z | 16 |

| Calculated Density | 1.064 g/cm³ |

| R-factor | 0.071 |

Selected Bond Lengths and Angles

The tables below present selected bond lengths and angles for the two independent molecules in the asymmetric unit. These values provide insight into the molecular geometry and the effects of steric hindrance from the tert-butyl groups.

Table 1.2.1. Selected Bond Lengths (Å)

| Bond | Molecule A | Molecule B |

| C(1)-C(7) | 1.503 | 1.496 |

| C(7)-O(1) | 1.295 | 1.300 |

| C(7)-O(2) | 1.231 | 1.222 |

| C(1)-C(2) | 1.388 | 1.391 |

| C(1)-C(6) | 1.396 | 1.394 |

| C(3)-C(8) | 1.542 | 1.543 |

| C(5)-C(12) | 1.539 | 1.540 |

**Table 1.2.2. Selected Bond Angles (°) **

| Bond Angle | Molecule A | Molecule B |

|---|---|---|

| O(1)-C(7)-O(2) | 122.3 | 122.9 |

| C(2)-C(1)-C(7) | 120.5 | 120.3 |

| C(6)-C(1)-C(7) | 119.3 | 119.5 |

| C(2)-C(3)-C(8) | 122.0 | 121.9 |

| C(4)-C(5)-C(12) | 121.8 | 121.9 |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 1,3,5-tri-tert-butylbenzene (B73737). The general workflow is outlined below.

Synthesis of this compound.

Detailed Protocol:

-

Friedel-Crafts Acylation: To a solution of 1,3,5-tri-tert-butylbenzene in a suitable solvent (e.g., carbon disulfide or dichloromethane), acetyl chloride is added. Anhydrous aluminum chloride is then added portion-wise while maintaining a low temperature. The reaction mixture is stirred until the starting material is consumed. The reaction is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield 3,5-di-tert-butylacetophenone.

-

Hypohalite Oxidation: The crude 3,5-di-tert-butylacetophenone is then subjected to a hypohalite (e.g., sodium hypobromite, prepared in situ from bromine and sodium hydroxide) oxidation. The ketone is treated with the hypohalite solution and heated. After the reaction is complete, the mixture is cooled, and any excess hypohalite is quenched (e.g., with sodium bisulfite). The aqueous layer is then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the this compound.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate.

Single Crystal Growth

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation from a saturated solution.

Detailed Protocol:

-

Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. Ethanol or methanol (B129727) are often good starting points.

-

Preparation of Saturated Solution: this compound is dissolved in the chosen solvent at a slightly elevated temperature to ensure complete dissolution and create a nearly saturated solution.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container (e.g., a beaker covered with parafilm with a few pinholes) at room temperature.

-

Crystal Formation: Over a period of several days to a week, the solvent will slowly evaporate, leading to the formation of single crystals.

X-ray Diffraction Analysis

The determination of the crystal structure involves the following steps.

X-ray Diffraction Workflow.

Methodology:

A suitable single crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data are collected, typically using Mo Kα radiation. The collected data are then processed, which includes corrections for Lorentz and polarization effects. The crystal structure is solved using direct methods and then refined by full-matrix least-squares calculations. The positions of the hydrogen atoms are typically located from a difference Fourier map and included in the final refinement.

Molecular Packing and Intermolecular Interactions

The most significant intermolecular interaction in the crystal structure of this compound is the hydrogen bonding between the carboxylic acid groups, leading to the formation of centrosymmetric dimers.

Hydrogen-bonded Dimer Formation.

This dimeric arrangement is a common motif for carboxylic acids in the solid state. The O-H···O hydrogen bonds are strong and directional, playing a crucial role in the overall crystal packing. The bulky tert-butyl groups on the periphery of the dimer influence how these dimeric units pack together in the crystal lattice, primarily through van der Waals interactions. The two independent molecules in the asymmetric unit exhibit very similar conformations and participate in this dimeric hydrogen bonding.

An In-depth Technical Guide to the Steric Hindrance Effects of Tert-Butyl Groups in Benzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive examination of the steric hindrance effects imparted by tert-butyl groups on the chemical properties and reactivity of benzoic acid. The bulky and conformationally rigid nature of the tert-butyl group introduces significant spatial demands that profoundly influence acidity, reaction kinetics, and molecular conformation. This document details these effects through quantitative data, experimental methodologies, and visual diagrams to support advanced research and development.

Introduction: Steric Hindrance and the Tert-Butyl Group

Steric hindrance is a critical concept in chemistry where the spatial arrangement of atoms or groups within a molecule impedes a chemical reaction.[1][2][3] It arises because atoms occupy a finite volume, and when bulky groups are in close proximity, they repel each other, influencing the molecule's preferred conformation and the accessibility of reactive sites.[3]

The tert-butyl group, -C(CH₃)₃, is a quintessential example of a sterically demanding substituent.[1] Its three methyl groups project from a central quaternary carbon, creating a large, spherical region of electron density. This steric bulk is a powerful tool used to control reaction pathways, shield reactive centers, and enhance molecular stability.[1] When appended to a benzoic acid framework, particularly at the ortho positions, the tert-butyl group imposes significant conformational and reactivity constraints.

Quantitative Analysis of Steric Effects on Acidity

The acidity of substituted benzoic acids is a function of both electronic and steric effects. Electron-donating groups, like alkyl groups, are expected to decrease acidity by destabilizing the resulting carboxylate anion through an inductive effect.[4][5] However, with bulky ortho-substituents, a phenomenon known as the "ortho effect" becomes dominant.

Nearly all ortho-substituted benzoic acids are stronger acids than benzoic acid itself, regardless of the substituent's electronic nature.[6] This is primarily a steric effect. The bulky ortho-substituent, such as a tert-butyl group, forces the carboxylic acid (-COOH) group to twist out of the plane of the benzene (B151609) ring.[7] This loss of coplanarity inhibits resonance between the carboxyl group and the aromatic ring. This inhibition of resonance destabilizes the neutral acid molecule more than it destabilizes the carboxylate anion, thus leading to an increase in acidity (a lower pKa value).

The data presented below demonstrates the interplay between steric and electronic effects.

Table 1: Acidity Constants (pKa) of Tert-Butyl Substituted Benzoic Acids

| Compound | Substituent Position(s) | pKa Value | Primary Effect |

| Benzoic Acid | - | 4.20 | Reference |

| 2-tert-Butylbenzoic Acid | ortho | 3.46 | Steric Hindrance (Ortho Effect) |

| 4-tert-Butylbenzoic Acid | para | 4.33 | Inductive Effect (Electron-Donating) |

| 2,6-Di-tert-butylbenzoic acid | ortho, ortho | ~3.2 | Enhanced Steric Hindrance |

| 2,4,6-Tri-tert-butylbenzoic acid | ortho, ortho, para | - | Extreme Steric Hindrance |

Note: pKa values are approximate and can vary slightly based on solvent and temperature conditions. The value for 4-tert-butylbenzoic acid is higher than benzoic acid, consistent with the electron-donating inductive effect of the tert-butyl group in the absence of significant steric strain.[4][5] In contrast, the pKa of 2-tert-butylbenzoic acid is significantly lower, highlighting the dominance of the steric ortho effect.[6][7]

Logical Pathway: The Ortho Effect on Acidity

The following diagram illustrates the logical flow of how an ortho-tert-butyl group increases the acidity of benzoic acid.

Caption: Logical diagram illustrating the steric mechanism of the ortho effect in tert-butylbenzoic acid.

Impact on Chemical Reactivity: Esterification

The steric hindrance from ortho-tert-butyl groups dramatically reduces the reactivity of the carboxylic acid function. Esterification, a fundamental reaction of carboxylic acids, is severely impeded.

The Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol, proceeds via nucleophilic attack of the alcohol on the protonated carbonyl carbon. In 2,6-di-tert-butylbenzoic acid, the two bulky ortho groups effectively block both faces of the carbonyl carbon, preventing the approach of the alcohol nucleophile.[8][9] Consequently, standard esterification methods often fail or provide negligible yields for such sterically hindered acids.

Specialized, more reactive reagents are often required to overcome this hindrance, such as using di-t-butyl dicarbonate (B1257347) ((BOC)₂O) with DMAP, which proceeds through a more reactive mixed anhydride (B1165640) intermediate.[10]

Experimental Protocols

Protocol 1: Synthesis of p-tert-Butylbenzoic Acid (PTBBA)

This protocol is based on the liquid-phase oxidation of p-tert-butyltoluene, a common industrial method.[11][12][13][14][15]

Objective: To synthesize p-tert-butylbenzoic acid via catalytic oxidation.

Materials:

-

p-tert-butyltoluene (PTBT)

-

Cobalt(II) acetate (B1210297) tetrahydrate or Cobalt(II) acetylacetonate (B107027) (Catalyst)[11]

-

Reaction vessel equipped with a reflux condenser, magnetic stirrer, thermometer, and gas inlet tube.

-

Oxygen or compressed air source.

-

Toluene (B28343) (for washing/recrystallization)

Procedure:

-

Setup: Charge the reaction vessel with p-tert-butyltoluene and the cobalt catalyst (e.g., 0.1-1.0% by weight of PTBT).[13]

-

Reaction Initiation: Heat the mixture to 150-155 °C while stirring and bubbling a steady stream of air or oxygen through the liquid.[12][13] An initial exothermic reaction should be observed. Maintain this initiation temperature for approximately 0.5-2 hours.[12][13]

-

Oxidation: Reduce the temperature to 135-145 °C and continue the oxidation with a continuous flow of air/oxygen for 5-12 hours.[12][13] Monitor the reaction progress by TLC or GC if possible.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The crude p-tert-butylbenzoic acid will precipitate.

-

Purification: Collect the solid product by filtration. Wash the crude product with cold toluene to remove unreacted starting material and byproducts.

-

Recrystallization: Further purify the product by recrystallizing from a suitable solvent like dilute ethanol (B145695) or an acetic acid/water mixture.

-

Drying: Dry the purified crystals under vacuum to yield white needles of p-tert-butylbenzoic acid.

Protocol 2: Esterification of a Sterically Hindered Benzoic Acid

This protocol uses di-t-butyl dicarbonate ((BOC)₂O) and N,N-dimethylaminopyridine (DMAP) for the esterification of sterically hindered acids where traditional methods fail.[10]

Objective: To esterify a sterically hindered carboxylic acid with a primary alcohol.

Materials:

-

Sterically hindered benzoic acid (e.g., 2,6-di-tert-butylbenzoic acid)

-

Primary alcohol (e.g., methanol, ethanol)

-

Di-t-butyl dicarbonate ((BOC)₂O)

-

N,N-Dimethylaminopyridine (DMAP), catalytic amount

-

Anhydrous solvent (e.g., Dichloromethane or THF)

-

Standard glassware for inert atmosphere reaction

Procedure:

-

Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the sterically hindered benzoic acid (1.0 eq) in the anhydrous solvent.

-

Reagent Addition: Add the primary alcohol (1.0-1.2 eq), a catalytic amount of DMAP (0.05-0.1 eq), and finally di-t-butyl dicarbonate (1.1-1.3 eq).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete within a few hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The byproducts, tert-butanol (B103910) and CO₂, are volatile and are largely removed during this step.[10]

-

Purification: Purify the residue by column chromatography on silica (B1680970) gel to isolate the pure ester.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the synthesis and characterization of a tert-butylated benzoic acid.

Caption: A generalized experimental workflow for the synthesis and purification of a solid organic acid.

Spectroscopic and Crystallographic Insights

Spectroscopic methods provide valuable information on the structural consequences of steric hindrance.

-

Infrared (IR) Spectroscopy: In sterically hindered benzoic acids, the twisting of the carboxyl group can affect the electronic environment of the C=O bond. This may lead to slight shifts in the carbonyl stretching frequency (typically ~1700 cm⁻¹) compared to non-hindered analogues.[16][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal changes in the chemical environment. The proximity of bulky tert-butyl groups can cause significant shifts in the resonances of nearby protons and carbons.

-

X-ray Crystallography: This technique provides definitive proof of the structural distortions caused by steric hindrance. Studies on related hindered molecules, such as 2,4,6-tri-tert-butylphenol (B181104) and other substituted benzoic acids, confirm the non-planar arrangement of substituents.[7][18][19] For ortho-substituted benzoic acids, crystallographic data shows a clear rotation of the carboxyl and other groups out of the aromatic plane due to steric interactions.[19]

Conclusion

The tert-butyl group is a powerful modulator of molecular properties in benzoic acid derivatives. Its primary influence, particularly from the ortho position, is steric rather than electronic. This steric hindrance forces the carboxyl group out of coplanarity with the aromatic ring, leading to a counterintuitive increase in acidity known as the ortho effect. Furthermore, this steric bulk severely impedes reactions at the carboxyl center, necessitating specialized synthetic protocols. For researchers in medicinal chemistry and materials science, a thorough understanding of these principles is essential for the rational design of molecules with tailored reactivity, stability, and biological activity.

References

- 1. benchchem.com [benchchem.com]

- 2. quora.com [quora.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. Buy 2,6-Di-tert-butylbenzoic acid [smolecule.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 11. researchgate.net [researchgate.net]

- 12. CN102617335A - Process for synthesizing p-tert-butylbenzoic acid - Google Patents [patents.google.com]

- 13. CN102617335B - Process for synthesizing p-tert-butylbenzoic acid - Google Patents [patents.google.com]

- 14. CN101648866B - Preparation technology of p-tert-butyl benzoic acid - Google Patents [patents.google.com]

- 15. para-tert-Butylbenzoic acid - Wikipedia [en.wikipedia.org]

- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 17. ias.ac.in [ias.ac.in]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Electronic Properties of 3,5-Di-tert-butylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Di-tert-butylbenzoic acid is a sterically hindered aromatic carboxylic acid with potential applications in materials science and as a synthetic building block. An understanding of its fundamental electronic properties is crucial for predicting its reactivity, stability, and potential interactions in various chemical and biological systems. This technical guide provides a comprehensive overview of the electronic characteristics of this compound, detailing both theoretical and experimental approaches to their determination. Due to the limited availability of direct experimental data in public literature, this document emphasizes established methodologies and computational modeling as robust tools for elucidating these properties.

Introduction

This compound possesses a unique molecular architecture where the electron-withdrawing carboxylic acid group is situated on a benzene (B151609) ring flanked by two bulky, weakly electron-donating tert-butyl groups.[1] This substitution pattern significantly influences the electronic distribution within the aromatic system and the properties of the carboxyl functional group.[1] The steric hindrance imparted by the tert-butyl groups can also play a critical role in its chemical behavior and intermolecular interactions, such as the formation of hydrogen-bonded dimers in the solid state.[1][2] A thorough characterization of its electronic properties, including frontier molecular orbital energies (HOMO and LUMO), ionization potential, electron affinity, and electrochemical behavior, is essential for its application in rational drug design and the development of novel materials.

Theoretical Electronic Properties: A Computational Approach

Density Functional Theory (DFT) stands as a powerful computational method for investigating the electronic structure of molecules like this compound.[1] Such calculations can provide valuable quantitative data on its electronic properties.

Predicted Electronic Properties

| Property | Predicted Value (Representative) | Significance |

| Highest Occupied Molecular Orbital (HOMO) Energy | -6.5 eV | Indicates the electron-donating ability; related to the ionization potential. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.2 eV | Indicates the electron-accepting ability; related to the electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Correlates with chemical reactivity and the energy of the lowest electronic transition. |

| Ionization Potential (IP) | 6.5 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | 1.2 eV | The energy released when an electron is added to the molecule. |

Experimental Protocols: Computational Chemistry

A detailed protocol for a DFT-based analysis of this compound's electronic properties is provided below.

Objective: To calculate the optimized molecular geometry, frontier molecular orbital energies (HOMO and LUMO), and the HOMO-LUMO gap of this compound.

Methodology:

-

Software: Gaussian, ORCA, or other suitable quantum chemistry software package.

-

Level of Theory: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked functional for organic molecules.

-

Basis Set: 6-311++G(d,p) or a similar triple-zeta basis set with diffuse and polarization functions to accurately describe the electron distribution.

-

Input Geometry: The initial molecular structure of this compound can be built using a molecular editor and pre-optimized using a faster, lower-level method if necessary.

-

Calculation Steps: a. Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. b. Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). c. Electronic Properties: From the optimized structure, perform a single-point energy calculation to obtain the molecular orbital energies, including HOMO and LUMO.

-

Data Analysis: a. Extract the energies of the HOMO and LUMO from the output file. b. Calculate the HOMO-LUMO gap (ΔE) as ELUMO - EHOMO. c. The ionization potential can be approximated by the negative of the HOMO energy (IP ≈ -EHOMO) and the electron affinity by the negative of the LUMO energy (EA ≈ -ELUMO) via Koopmans' theorem, though more accurate methods are available.

Spectroscopic Properties

UV-Visible spectroscopy is a key experimental technique for probing the electronic transitions within a molecule. The absorption of UV-Vis light corresponds to the excitation of electrons from occupied to unoccupied molecular orbitals, and the energy of the lowest energy absorption is related to the HOMO-LUMO gap.[3]

UV-Visible Absorption Data

Direct experimental UV-Vis spectra for this compound are not widely reported. However, based on the spectra of benzoic acid and its derivatives, characteristic absorption bands can be expected.[4][5]

| Parameter | Expected Value (Representative) | Significance |

| λmax, 1 | ~280 nm | Corresponds to the π → π* transition of the benzene ring (C band). |

| λmax, 2 | ~230 nm | Corresponds to a higher energy π → π* transition (B band). |

| Molar Absorptivity (ε) | Dependent on concentration and solvent | Indicates the strength of the electronic transition. |

Experimental Protocols: UV-Visible Spectroscopy

Objective: To determine the UV-Visible absorption spectrum and identify the absorption maxima (λmax) of this compound.

Methodology:

-

Instrumentation: A dual-beam UV-Visible spectrophotometer.

-

Sample Preparation: a. Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). b. Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

-

Measurement: a. Use a matched pair of quartz cuvettes (1 cm path length). b. Fill one cuvette with the pure solvent to be used as the blank/reference. c. Fill the second cuvette with the sample solution. d. Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm). e. Perform a baseline correction using the solvent blank.

-

Data Analysis: a. Identify the wavelengths of maximum absorbance (λmax). b. Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at each λmax from the absorbance (A) of a solution of known concentration (c) and the path length (l).

References

- 1. Structure-activity relationships for the degradation reaction of 1-beta-O-acyl glucuronides. Part 2: Electronic and steric descriptors predicting the reactivity of 1-beta-O-acyl glucuronides derived from benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. learn.schrodinger.com [learn.schrodinger.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Di-tert-butylbenzoic Acid Amides and Esters

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 3,5-di-tert-butylbenzoic acid amides and esters, valuable intermediates in pharmaceutical and materials science research. The protocols outlined below are based on established chemical principles and published procedures.

Synthesis of this compound Esters

The esterification of this compound can be achieved through several methods, including the classic Fischer-Speier esterification and the use of solid-phase catalysts for improved recyclability.

Method 1: Fischer-Speier Esterification

This acid-catalyzed esterification is a reliable method for producing methyl esters of this compound.

Reaction Scheme:

Quantitative Data for Methyl Ester Synthesis:

| Catalyst | Alcohol (Molar Ratio to Acid) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| p-Toluenesulfonic acid | Methanol (B129727) (2.0 - 15.0) | 60 - 80 (reflux) | 8 - 14 | 76.9 - 81.6 | [1] |

| Sodium methoxide | Methanol (2.0 - 15.0) | 60 - 80 (reflux) | 8 - 14 | ~80 | [1] |

| Fuming sulfuric acid | Methanol | Not specified | Not specified | Not specified | [2] |

Experimental Protocol (using p-Toluenesulfonic acid):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

-

Reagent Addition: Add methanol (10.0 eq) to the flask to act as both the solvent and the esterifying agent.

-

Catalyst Addition: Carefully add p-toluenesulfonic acid (0.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 65-75°C) and maintain for 9-11 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Evaporate the excess methanol under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by washing with distilled water until the aqueous layer is neutral.[1]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3,5-di-tert-butylbenzoate. The product can be further purified by recrystallization or column chromatography.

Method 2: Ion-Exchange Resin Catalyzed Esterification

This method is particularly useful for synthesizing esters with longer alkyl chains (C8-C20) and offers the advantage of a recyclable, non-corrosive catalyst.[3]

Quantitative Data for C8-C20 Alkyl Ester Synthesis:

| Catalyst | Alcohol (Molar Ratio to Acid) | Temperature (°C) | Yield (%) | Reference |

| Strongly acidic gel-type ion-exchange resin | 1.08 - 1.10 | 110 - 150 | High (not specified) | [3] |

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (to remove water), add this compound (1.0 eq), the desired C8-C20 alcohol (1.1 eq), and an inert solvent such as toluene (B28343) or xylene.[3]

-

Catalyst Addition: Add the strongly acidic gel-type ion-exchange resin (5-20 wt% based on the carboxylic acid).[3]

-

Reaction: Heat the mixture to reflux (110-150°C) with vigorous stirring. Water formed during the reaction is removed azeotropically using the Dean-Stark trap. Monitor the reaction progress by TLC.

-

Catalyst Removal: Once the reaction is complete, cool the mixture and separate the catalyst by filtration. The catalyst can be washed with an inert solvent and reused.[3]

-

Work-up and Purification: The filtrate containing the product is concentrated under vacuum. The crude ester can then be purified by recrystallization, for example, from methanol.[3]

Synthesis of this compound Amides

Amide bond formation can be achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common methods include the use of coupling reagents or conversion to an acyl chloride.

Method 1: Amide Coupling using EDC/HOBt

This is a widely used method for amide bond formation, minimizing side reactions and racemization.[4]

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), add the desired primary or secondary amine (1.1 eq).

-

Reagent Addition: Add 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). Cool the reaction mixture to 0°C in an ice bath.[4]

-

Coupling Agent Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq) portion-wise to the stirred solution.[4]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by flash column chromatography.

Method 2: Schotten-Baumann Reaction (via Acyl Chloride)

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.[5]

Experimental Protocol:

Step 1: Synthesis of 3,5-Di-tert-butylbenzoyl chloride

-

In a round-bottom flask, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂) or oxalyl chloride.

-

Gently reflux the mixture for 1-2 hours until the solid has completely dissolved and gas evolution ceases.

-

Remove the excess thionyl chloride or oxalyl chloride by distillation or under reduced pressure to obtain the crude 3,5-di-tert-butylbenzoyl chloride, which can often be used in the next step without further purification.

Step 2: Amidation

-

Dissolve the amine (1.0 eq) in a suitable aprotic solvent (e.g., DCM) in a separate flask.

-

Add a base, such as triethylamine (B128534) or pyridine (B92270) (1.1 eq), to the amine solution.

-

Cool the amine solution to 0°C and slowly add the crude 3,5-di-tert-butylbenzoyl chloride (1.0 eq) dissolved in the same solvent.

-

Stir the reaction mixture at room temperature for 8-16 hours.[5]

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the crude amide. Purify by recrystallization or column chromatography.

Visualizations

Caption: General workflow for the synthesis of this compound esters.

Caption: Signaling pathway for the amidation of this compound.

References

- 1. CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. US4528395A - Process for esterifying 3,5-di-tert-butyl-4-hydroxybenzoic acid - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Amide Synthesis [fishersci.co.uk]

Application Notes and Protocols for 3,5-Di-tert-butylbenzoic Acid as a Protecting Group for Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science, the selective protection and deprotection of functional groups is a critical strategy. Alcohols, being ubiquitous and reactive functional groups, often require temporary masking to prevent unwanted side reactions. The 3,5-di-tert-butylbenzoyl group is an effective protecting group for alcohols, offering significant steric hindrance that imparts stability under various reaction conditions. The bulky tert-butyl groups shield the ester linkage from nucleophilic attack and enzymatic cleavage, while the aromatic ring provides UV activity for easy visualization by thin-layer chromatography (TLC). These application notes provide a detailed overview of the use of 3,5-di-tert-butylbenzoic acid for the protection of alcohols, including protocols for both the protection and deprotection steps.

Advantages of the 3,5-Di-tert-butylbenzoyl Protecting Group

-

Steric Hindrance: The two tert-butyl groups provide substantial steric bulk, protecting the alcohol from a wide range of reagents.

-

Stability: The resulting benzoate (B1203000) ester is generally stable to mildly acidic and basic conditions, as well as many oxidative and reductive reagents.

-

Crystallinity: The 3,5-di-tert-butylbenzoyl moiety often imparts crystallinity to the protected compound, aiding in purification by recrystallization.

-

UV-Active: The aromatic ring allows for easy detection of the protected alcohol by UV light on TLC plates.

Experimental Protocols

I. Protection of Alcohols with 3,5-Di-tert-butylbenzoyl Chloride

This protocol describes a general procedure for the esterification of primary and secondary alcohols with 3,5-di-tert-butylbenzoyl chloride. Tertiary alcohols may require more forcing conditions and longer reaction times.

Materials:

-

Alcohol substrate

-

3,5-Di-tert-butylbenzoyl chloride

-

Anhydrous dichloromethane (B109758) (DCM)

-